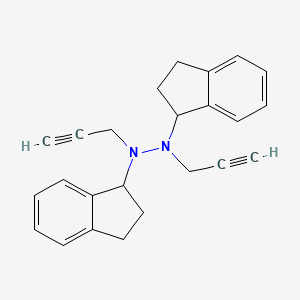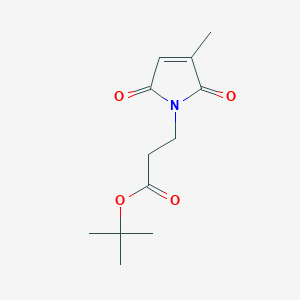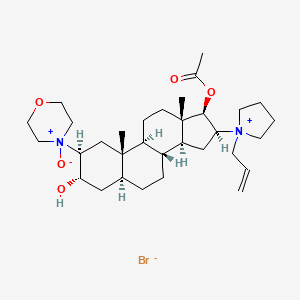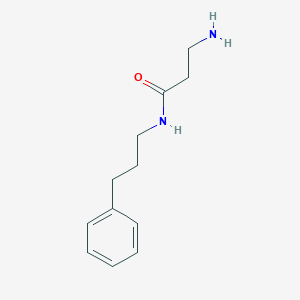
2,5-Dichlorophenol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorophenol-13C6 is a carbon-13 labeled compound with the molecular formula C6H4Cl2O. It is a derivative of 2,5-dichlorophenol, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One method involves the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Direct Oxidation: Another method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. Iron powder is used as a catalyst, and acetic acid serves as the solvent.
Industrial Production Methods
Industrial production methods often involve the diazotization of 2,5-dichloroaniline followed by hydrolysis. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,5-Dichlorophenol-13C6 can undergo oxidation reactions to form various chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorophenol-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in LC/MS for the quantification of phenolic compounds.
Biology: Employed in metabolic studies to trace the degradation pathways of chlorinated phenols.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the synthesis of more complex chemical compounds such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenol-13C6 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,5-Dichlorophenol-13C6 can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but differs in the position of chlorine atoms.
3,5-Dichlorophenol: Chlorine atoms are positioned differently, affecting its reactivity and applications.
2,6-Dichlorophenol: Another isomer with distinct chemical properties and uses.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to the different positions of chlorine atoms on the phenol ring.
Properties
Molecular Formula |
C6H4Cl2O |
|---|---|
Molecular Weight |
168.95 g/mol |
IUPAC Name |
2,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
RANCECPPZPIPNO-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


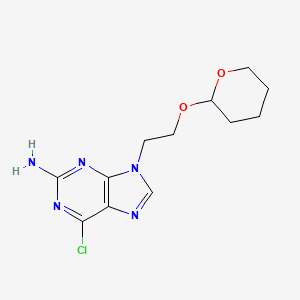

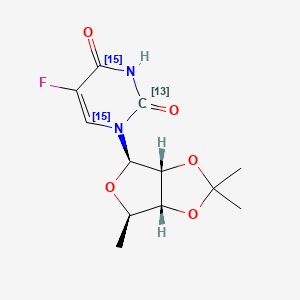

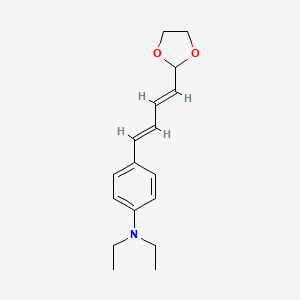
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)

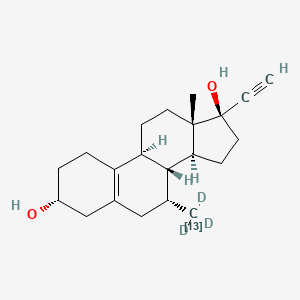
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
